2-cyclohexyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
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Description
The compound contains a cyclohexyl group, which is a cyclic structure with six carbon atoms . It also has an acetamide group, which is a functional group consisting of an acyl group (RCO-) bonded to nitrogen (N). The [1,2,4]triazolo[3,4-b][1,3]thiazine ring system is a fused ring structure that contains nitrogen and sulfur atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized via nucleophilic substitution reactions . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, an acetamide group, and a [1,2,4]triazolo[3,4-b][1,3]thiazine ring system . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitrogen and sulfur atoms in the [1,2,4]triazolo[3,4-b][1,3]thiazine ring, as well as the electron-donating properties of the cyclohexyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, compounds with a [1,2,4]triazolo[4,3-b][1,2,4]triazole backbone have shown superior thermostability .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that this compound may have a wide range of molecular and cellular effects .
Action Environment
The compound’s physicochemical and energetic properties were measured or calculated for similar compounds .
Future Directions
Properties
IUPAC Name |
2-cyclohexyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-11(9-10-5-2-1-3-6-10)14-12-15-16-13-17(12)7-4-8-19-13/h10H,1-9H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXLEJOWVCPYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=NN=C3N2CCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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